molecular formula C15H15N3S B131741 3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine CAS No. 143361-89-1

3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine

Cat. No.: B131741
CAS No.: 143361-89-1
M. Wt: 269.4 g/mol
InChI Key: GEDRCOPDWFLKTQ-UHFFFAOYSA-N
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Description

3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine is a bicyclic heteroaromatic compound featuring a benzoimidazole moiety fused to a tetrahydro-benzothiophene scaffold with an amine substituent at the 2-position. This structure combines electron-rich aromatic systems with a partially saturated cyclohexene ring, conferring unique electronic and steric properties.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c16-14-13(9-5-1-4-8-12(9)19-14)15-17-10-6-2-3-7-11(10)18-15/h2-3,6-7H,1,4-5,8,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDRCOPDWFLKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367863
Record name 3-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143361-89-1
Record name 3-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid . The reaction conditions often require refluxing for several hours at elevated temperatures (140-220°C) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-amine and 3-benzoimidazole groups provide both electron-donating (amine) and π-deficient (imidazole) characteristics. In contrast, derivatives like 3a () feature a methylthio-imidazolone, which introduces a strong electron-withdrawing carbonyl group (IR peak at 1701 cm⁻¹) .

Critical Notes:

  • Reagent Impact : Ethyl iodide in facilitates S-alkylation, whereas CDI in promotes amide bond formation with milder conditions .
  • Byproduct Management : highlights the isolation of ammonium chloride during benzoylisothiocyanate synthesis, which may require purification steps to achieve high purity .

Physicochemical and Spectral Properties

Melting Points and Stability:

  • Compound 3a has a notably high m.p. (276–278°C) due to its rigid imidazolone core .
  • Spectral Data :
    • IR : Benzoimidazole N-H stretches (~3058 cm⁻¹ in ) vs. amide C=O (~1650–1700 cm⁻¹) .
    • 1H-NMR : Aromatic protons in the target compound’s benzoimidazole (δ ~8.94 ppm in ) differ from aliphatic protons in tetrahydro-benzothiophene (δ ~2.5–3.5 ppm) .

Biological Activity

3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine (CAS Number: 143361-89-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure with a benzimidazole moiety fused with a tetrahydrobenzo[b]thiophene ring. This structural configuration is believed to contribute to its diverse biological activities.

PropertyValue
IUPAC Name3-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-amine
Molecular FormulaC15H15N3S
Molecular Weight273.36 g/mol
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases (AChE and BChE), which are critical in neurotransmission. Inhibiting these enzymes can enhance acetylcholine levels, potentially aiding in conditions like Alzheimer's disease .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
  • Anticancer Properties : There is emerging evidence that compounds with similar structures possess anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies are needed to confirm these effects for this particular compound.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Inhibition Studies : A study reported the synthesis of various benzothiophene-chalcone hybrids that demonstrated significant inhibitory activity against cholinesterases. For instance, certain derivatives showed IC50 values comparable to established inhibitors like galantamine .
  • Cell Viability Tests : The impact on neuroblastoma cell lines (SH-SY5Y) was assessed using MTT assays. The results indicated that selected derivatives did not exhibit cytotoxic effects at their IC50 concentrations, suggesting a favorable safety profile for further development .

Case Studies

  • Cholinesterase Inhibition : A study investigated several compounds derived from benzothiophene scaffolds for their ability to inhibit AChE and BChE. The most active compounds were identified based on their IC50 values and were further analyzed for their binding interactions through molecular docking studies .
  • Antimicrobial Screening : Another study evaluated the antimicrobial activity of synthesized derivatives against a panel of bacterial strains. Results indicated that certain compounds displayed potent activity against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in infectious diseases .

Q & A

Q. What are the established synthetic routes for 3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving benzimidazole precursors and tetrahydrobenzothiophene derivatives. A common approach involves reacting 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine with benzimidazole-2-carbonyl chloride under reflux in 1,4-dioxane or DMF. Key parameters include:
  • Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency due to their high boiling points and ability to stabilize intermediates .
  • Stoichiometry : Equimolar ratios of reactants (e.g., 1:1 for amine and acyl chloride) minimize side products .
  • Reaction time : 4–12 hours under reflux (80–100°C) ensures complete cyclization .
    Example: In a 2012 study, benzoylisothiocyanate was reacted with tetrahydrobenzo[b]thiophene derivatives in 1,4-dioxane at room temperature overnight, yielding 70–85% product after recrystallization .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic peaks:
  • Tetrahydrobenzo[b]thiophene protons : Multiplets at δ 1.5–2.5 ppm (cyclohexene-like protons) and δ 6.8–7.2 ppm (aromatic protons from benzimidazole) .
  • Amine protons : A singlet near δ 3.5–4.0 ppm (exchangeable in D₂O) .
  • ¹³C NMR : Signals at δ 120–140 ppm for aromatic carbons and δ 25–35 ppm for aliphatic carbons in the tetrahydro ring .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (e.g., ~325 g/mol for C₁₆H₁₆N₄S). Fragmentation patterns should confirm the benzimidazole and tetrahydrobenzothiophene moieties .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol or ethyl acetate as solvents due to the compound’s moderate solubility at high temperatures and poor solubility at room temperature .
  • Column Chromatography : Employ silica gel with a gradient elution system (e.g., hexane/ethyl acetate 3:1 to 1:3) for impurities with similar polarity .
  • TLC Monitoring : Use chloroform/methanol (9:1) as the mobile phase to track reaction progress and purity (Rf ~0.5) .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be investigated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates under varying temperatures (25–100°C) and solvent polarities to identify rate-determining steps. For example, a 2018 study used Arrhenius plots to determine activation energy (Eₐ) for imidazole cyclization .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace nitrogen incorporation into the benzimidazole ring via NMR or mass spectrometry .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict transition states and intermediates, corroborating experimental data .

Q. What experimental designs are suitable for analyzing the compound’s stability under different environmental conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to:
  • pH variations : 1–13 buffers at 40°C for 28 days, analyzing degradation via HPLC .
  • UV light : Use a photostability chamber (ICH Q1B guidelines) to assess photodegradation products .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere (heating rate: 10°C/min) .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., electron-withdrawing groups on benzimidazole) and test bioactivity. For example, replacing H with CF₃ altered kinase inhibition potency in a 2021 study .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cyclin-dependent kinases). Validate with SPR (surface plasmon resonance) for kinetic parameters (KD, kon/koff) .
  • In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays, comparing with structural analogs .

Q. How should contradictory data on the compound’s solubility and bioavailability be resolved?

  • Methodological Answer :
  • Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, PBS, simulated gastric fluid) using shake-flask methods with HPLC quantification .
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and identify transporters involved .
  • Meta-Analysis : Compare datasets across studies while controlling for variables like particle size (via dynamic light scattering) and crystallinity (via XRD) .

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